An In-depth Technical Guide to 3-(Piperidin-1-ylsulfonyl)aniline
An In-depth Technical Guide to 3-(Piperidin-1-ylsulfonyl)aniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core basic properties of 3-(Piperidin-1-ylsulfonyl)aniline, a sulfonamide derivative of interest in medicinal chemistry. The document details its chemical and physical characteristics, a representative synthesis protocol, known biological activities, and safety information.
Core Properties and Physicochemical Data
3-(Piperidin-1-ylsulfonyl)aniline is an organic compound featuring a central aniline ring substituted with a piperidinyl-sulfonyl group at the meta-position.[1] This structure combines the functionalities of a sulfonamide and an aromatic amine, making it a valuable scaffold in drug discovery.[1][2] The physicochemical properties are summarized below.
| Property | Value | Reference |
| CAS Number | 22184-99-2 | [1] |
| Molecular Formula | C₁₁H₁₆N₂O₂S | [1] |
| Molecular Weight | 240.32 g/mol | [1] |
| IUPAC Name | 3-(piperidin-1-ylsulfonyl)aniline | [1] |
| SMILES | C1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)N | [1] |
| Boiling Point | ~116-117°C (Predicted) | [1] |
| Melting Point | Data not available | |
| Solubility | Possesses both hydrophilic (sulfonamide, amine) and lipophilic (piperidine, benzene ring) characteristics, suggesting moderate polarity and solubility in various organic solvents. | [1] |
| Physical Form | Data not available (A related compound, 3-(piperidin-1-yl)aniline, is a liquid) |
Synthesis and Purification
The synthesis of 3-(Piperidin-1-ylsulfonyl)aniline is typically achieved through a nucleophilic substitution reaction between a sulfonyl chloride derivative and piperidine.[1] The general approach involves the reaction of 3-aminobenzenesulfonyl chloride with piperidine in the presence of a base to neutralize the hydrochloric acid byproduct.[1]
This protocol describes a plausible method for the synthesis of 3-(Piperidin-1-ylsulfonyl)aniline based on standard sulfonamide formation reactions.[3][4]
Materials:
-
3-Aminobenzenesulfonyl chloride (1.0 eq)[5]
-
Piperidine (1.2 eq)[6]
-
Triethylamine (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Ethyl Acetate/Hexane mixture)
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 3-aminobenzenesulfonyl chloride (1.0 eq) in anhydrous dichloromethane.
-
Addition of Base and Nucleophile: Cool the solution to 0°C using an ice bath. Add triethylamine (1.5 eq) followed by the dropwise addition of piperidine (1.2 eq).
-
Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure 3-(Piperidin-1-ylsulfonyl)aniline.
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Caption: General workflow for the synthesis of 3-(Piperidin-1-ylsulfonyl)aniline.
Biological Activity and Mechanism of Action
Sulfonamides are a well-established class of compounds with a broad range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[2][3][7]
Primary Target: Dihydrofolate Reductase (DHFR) 3-(Piperidin-1-ylsulfonyl)aniline has been identified as an inhibitor of dihydrofolate reductase (DHFR).[1] DHFR is a critical enzyme in the folate metabolic pathway, responsible for converting dihydrofolate into tetrahydrofolate.[8] Tetrahydrofolate is an essential cofactor for the synthesis of nucleotides (purines and thymidylate) and certain amino acids, which are required for DNA replication and cell proliferation.[8][9]
By inhibiting DHFR, the compound disrupts the supply of these essential building blocks, leading to an arrest of the cell cycle and potentially apoptosis (programmed cell death).[1][8] This mechanism is a key strategy in cancer chemotherapy.[8] The activity of 3-(Piperidin-1-ylsulfonyl)aniline has been noted in human lung carcinoma (A-549) and human breast carcinoma (MCF-7) cell lines.[1]
Antimicrobial Potential The sulfonamide moiety is historically significant for its antibacterial action, where it acts as a competitive inhibitor of dihydropteroate synthase (DHPS), another enzyme in the folate pathway.[10][11] While the primary target for this specific compound is cited as DHFR, compounds with similar structures have demonstrated antimicrobial and antifungal properties, suggesting a potentially broad spectrum of biological relevance.[1][12]
Caption: Mechanism of action via DHFR inhibition.
Spectroscopic Analysis
While specific, peer-reviewed spectroscopic data for 3-(Piperidin-1-ylsulfonyl)aniline is not widely published, the following table presents predicted and exemplary data based on its chemical structure and analysis of similar compounds.[13][14][15]
| Technique | Expected Features |
| ¹H NMR | - Aromatic Protons (Aniline Ring): Multiple signals in the δ 6.5-7.5 ppm range. - Piperidine Protons: Multiplets in the δ 2.8-3.2 ppm (protons adjacent to N) and δ 1.5-1.8 ppm (other methylene protons) ranges. - Amine Protons (NH₂): A broad singlet, chemical shift can vary depending on solvent and concentration. |
| ¹³C NMR | - Aromatic Carbons: Signals in the δ 110-150 ppm range. - Piperidine Carbons: Signals in the δ 45-55 ppm (carbons adjacent to N) and δ 20-30 ppm (other carbons) ranges. |
| IR (Infrared) | - N-H Stretching (Amine): Two characteristic bands around 3300-3500 cm⁻¹. - S=O Stretching (Sulfonyl): Two strong absorption bands around 1350-1300 cm⁻¹ (asymmetric) and 1160-1120 cm⁻¹ (symmetric). - C-H Stretching (Aliphatic/Aromatic): Bands around 2850-3100 cm⁻¹. |
| MS (Mass Spec) | - [M+H]⁺: Expected at m/z = 241.10 (Calculated for C₁₁H₁₇N₂O₂S⁺). - Fragmentation: Likely cleavage of the S-N bond and fragmentation of the piperidine ring. |
-
NMR Spectroscopy: Dissolve a 5-10 mg sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Record ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.
-
Infrared Spectroscopy: Acquire the IR spectrum using either a KBr pellet method for a solid sample or as a thin film on a salt plate for an oil/liquid.
-
Mass Spectrometry: Analyze the sample using a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI), to determine the mass-to-charge ratio of the molecular ion.
Safety and Handling
The handling of 3-(Piperidin-1-ylsulfonyl)aniline requires adherence to standard laboratory safety protocols for aromatic amines and sulfonamides. The following table summarizes key safety information based on data for structurally related compounds.[16][17]
| Hazard Category | Description and Precautions |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled.[16] Precaution: Avoid ingestion, direct skin contact, and inhalation of dust or vapors. Handle in a well-ventilated fume hood. |
| Irritation | Causes skin and serious eye irritation. May cause respiratory irritation.[16] Precaution: Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. |
| First Aid: Eyes | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. |
| First Aid: Skin | Remove contaminated clothing. Wash skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops. |
| First Aid: Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances. |
References
- 1. Buy 3-(Piperidin-1-ylsulfonyl)aniline | 22184-99-2 [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. benthamdirect.com [benthamdirect.com]
- 4. researchgate.net [researchgate.net]
- 5. 3-Aminobenzene-1-sulfonyl chloride | C6H6ClNO2S | CID 21187135 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Piperidine | C5H11N | CID 8082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. researchgate.net [researchgate.net]
- 9. What are Bacterial DHFR inhibitors and how do they work? [synapse.patsnap.com]
- 10. impactfactor.org [impactfactor.org]
- 11. Catalysis and Sulfa Drug Resistance in Dihydropteroate Synthase: Crystal structures reveal the catalytic mechanism of DHPS and the structural basis of sulfa drug action and resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ptfarm.pl [ptfarm.pl]
- 13. mdpi.com [mdpi.com]
- 14. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 15. researchgate.net [researchgate.net]
- 16. 3-(Piperidin-1-yl)aniline | C11H16N2 | CID 7127806 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. Piperidine, 3-[3-(methylsulfonyl)phenyl]-1-propyl-, hydrochloride (1:1), (3S)- | C15H24ClNO2S | CID 9836644 - PubChem [pubchem.ncbi.nlm.nih.gov]
